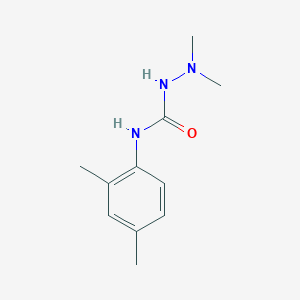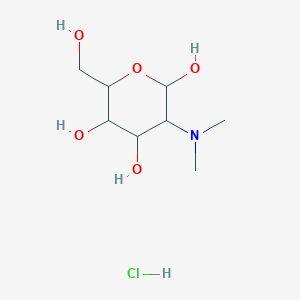
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is a chemical compound with the molecular formula C8H18ClNO5. It is a rare and unique chemical often used in early discovery research . This compound is known for its distinctive structure, which includes a tetrahydro-pyran ring substituted with dimethylamino and hydroxymethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol under microwave heating. This one-pot microwave-assisted reaction is completed in 5 minutes with a 90% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to equipment and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3-Amino-6-aminomethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3,4-Diamino-6-hydroxymethyl-tetrahydro-pyran-2,5-diol, dihydrochloride
Uniqueness
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxymethyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
7474-60-4 |
|---|---|
Molekularformel |
C8H18ClNO5 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
3-(dimethylamino)-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)5-7(12)6(11)4(3-10)14-8(5)13;/h4-8,10-13H,3H2,1-2H3;1H |
InChI-Schlüssel |
OQJVVDYHJWJDAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1C(C(C(OC1O)CO)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



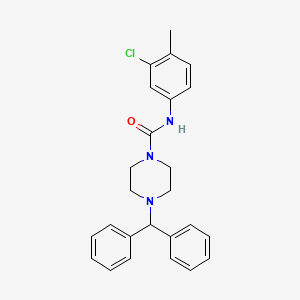

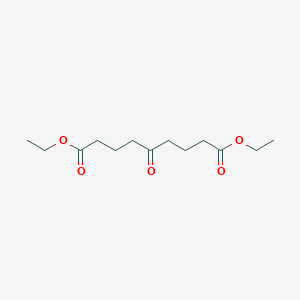

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)


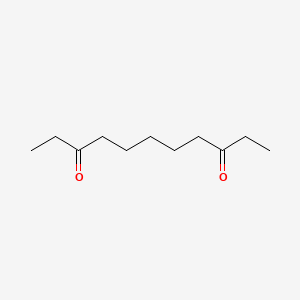
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)

